

A Technical Guide to 2-(Trifluoromethyl)isonicotinaldehyde: Commercial Availability, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Trifluoromethyl)isonicotinaldehyde
Cat. No.:	B025248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)isonicotinaldehyde, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, and key reactions of **2-(Trifluoromethyl)isonicotinaldehyde**, presenting data in a structured format to facilitate its use in research and development.

Commercial Availability

2-(Trifluoromethyl)isonicotinaldehyde is readily available from several chemical suppliers. The typical purity offered is $\geq 97\%$. It is commonly sold as a solid.

Supplier	Catalog Number	Purity	Form	Storage
Sigma-Aldrich	ALNH9AA01D38	97%	Solid	2-8°C, under Argon
Alchem Pharmtech	Y-22252	98%	-	-
Chemical-Suppliers.com	-	-	-	-

This table is a summary of commercially available information and may not be exhaustive. Please refer to supplier websites for the most current data.

Physicochemical Properties

Property	Value	Reference
CAS Number	108338-20-1	[1] [2]
Molecular Formula	C ₇ H ₄ F ₃ NO	[2]
Molecular Weight	175.11 g/mol	-
InChI Key	CBHUHUQPLDWHIO-UHFFFAOYSA-N	[1]
Physical Form	Solid	[1]
Storage Temperature	2-8°C	[1]

Synthesis of 2-(Trifluoromethyl)isonicotinaldehyde

The synthesis of 2-(trifluoromethyl)pyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange reactions and cyclocondensation reactions using trifluoromethyl-containing building blocks.[\[3\]](#)

A common strategy for introducing the trifluoromethyl group into a pyridine ring involves the reaction of a corresponding trichloromethylpyridine with a fluorinating agent. Another approach

is the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[3]

While a specific, detailed experimental protocol for the synthesis of **2-(Trifluoromethyl)isonicotinaldehyde** was not found in the immediate search, a general understanding of trifluoromethylpyridine synthesis can be applied. For instance, the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative could yield the aldehyde.

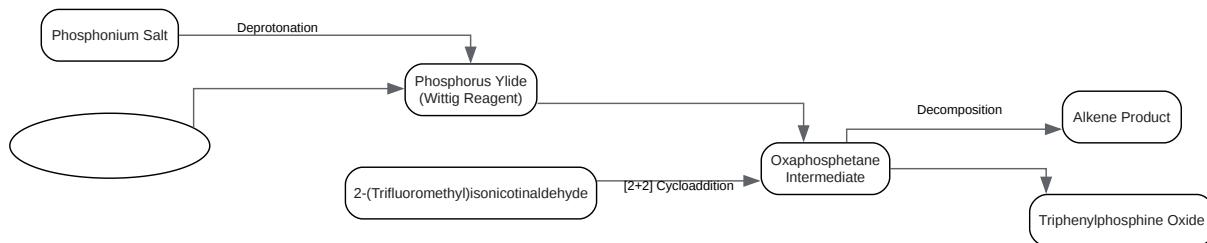
Key Reactions and Experimental Protocols

The aldehyde functional group of **2-(Trifluoromethyl)isonicotinaldehyde** makes it a versatile precursor for a variety of chemical transformations, including olefination and reductive amination reactions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent).

General Experimental Protocol for Wittig Reaction:


A general procedure for a Wittig reaction involves the in-situ generation of the ylide by treating a phosphonium salt with a strong base, followed by the addition of the aldehyde.[4][6]

- **Phosphonium Salt Preparation:** A triphenylphosphine is reacted with an appropriate alkyl halide.
- **Ylide Formation:** The phosphonium salt is suspended in a dry aprotic solvent (e.g., THF, diethyl ether) and treated with a strong base (e.g., n-BuLi, NaH, t-BuOK) at low temperature to generate the ylide.
- **Reaction with Aldehyde:** A solution of **2-(Trifluoromethyl)isonicotinaldehyde** in a dry aprotic solvent is added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.

- Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[4]

Workflow for a Typical Wittig Reaction:

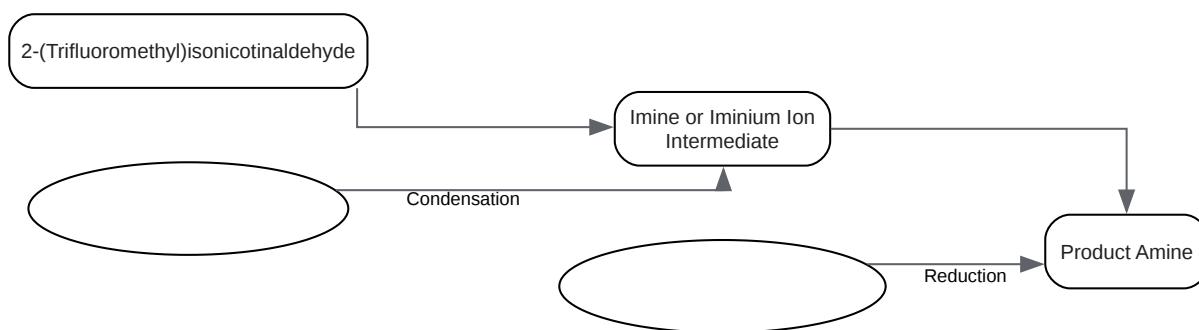
[Click to download full resolution via product page](#)

Caption: General workflow of a Wittig reaction.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7][8][9][10][11]

General Experimental Protocol for Reductive Amination:


A common and mild reducing agent for this transformation is sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).[8][11]

- Reaction Setup: **2-(Trifluoromethyl)isonicotinaldehyde** and the desired primary or secondary amine are dissolved in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

- **Addition of Reducing Agent:** Sodium triacetoxyborohydride is added to the solution. The reaction is typically stirred at room temperature.
- **Work-up and Purification:** The reaction is quenched, and the amine product is isolated and purified by extraction and/or chromatography.

For less reactive substrates, a Lewis acid such as $Ti(iPrO)_4$ or $ZnCl_2$ can be added to facilitate imine formation prior to reduction.^[8]

Logical Flow of Reductive Amination:

[Click to download full resolution via product page](#)

Caption: Key steps in a reductive amination reaction.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a key structural feature in numerous active pharmaceutical ingredients and agrochemicals.^[3] The incorporation of this moiety can enhance the biological activity and pharmacokinetic properties of a molecule. **2-(Trifluoromethyl)isonicotinaldehyde** serves as a valuable starting material for the synthesis of more complex molecules with potential applications in these fields.

Conclusion

2-(Trifluoromethyl)isonicotinaldehyde is a commercially available and synthetically versatile building block. Its aldehyde functionality allows for a range of chemical transformations,

providing access to a diverse array of trifluoromethyl-substituted pyridine derivatives. The protocols and data presented in this guide are intended to support researchers in the efficient utilization of this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Trifluoromethyl)isonicotinaldehyde | 108338-20-1 [sigmaaldrich.com]
- 2. 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde | CAS 108338-20-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 2-(Trifluoromethyl)isonicotinaldehyde: Commercial Availability, Synthesis, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025248#commercial-availability-of-2-trifluoromethyl-isonicotinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com